(2S)-2-amino-3-hydroxypentanedioic acid (2S)-2-amino-3-hydroxypentanedioic acid (4R)-4-Hydroxy-L-glutamic acid is a glutamic acid derivative.
2-Amino-4-hydroxypentanedioic acid is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 533-62-0
VCID: VC21538385
InChI: InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)
SMILES: C(C(C(C(=O)O)N)O)C(=O)O
Molecular Formula: C5H9NO5
Molecular Weight: 163.13 g/mol

(2S)-2-amino-3-hydroxypentanedioic acid

CAS No.: 533-62-0

Cat. No.: VC21538385

Molecular Formula: C5H9NO5

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-3-hydroxypentanedioic acid - 533-62-0

CAS No. 533-62-0
Molecular Formula C5H9NO5
Molecular Weight 163.13 g/mol
IUPAC Name 2-amino-3-hydroxypentanedioic acid
Standard InChI InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)
Standard InChI Key LKZIEAUIOCGXBY-UHFFFAOYSA-N
Isomeric SMILES C(C([C@@H](C(=O)O)N)O)C(=O)O
SMILES C(C(C(C(=O)O)N)O)C(=O)O
Canonical SMILES C(C(C(C(=O)O)N)O)C(=O)O

Chemical Structure and Properties

Structural Characteristics

(2S)-2-amino-3-hydroxypentanedioic acid is characterized by its molecular formula C5H9NO5 and a molecular weight of 163.13 g/mol. The compound features a carbon backbone with five carbon atoms, containing an amino group at the C-2 position and a hydroxyl group at the C-3 position . This structure classifies it as a secondary alcohol, an amino dicarboxylic acid, and a hydroxy-L-glutamic acid derivative . The stereochemistry at the C-2 position is in the S configuration, which is characteristic of L-amino acids.

Physical Properties

The compound typically exists as a solid at room temperature. Its structural configuration grants it specific solubility characteristics that are relevant for its biochemical applications. The presence of both carboxylic acid groups, an amino group, and a hydroxyl group contributes to its high polarity and water solubility, which is essential for its biological functions.

Chemical Identifiers

To facilitate identification and referencing in scientific literature, the compound is associated with various chemical identifiers as detailed in Table 1.

Identifier TypeValue
CAS Number533-62-0
IUPAC Name(2S)-2-amino-3-hydroxypentanedioic acid
InChIInChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2?,4-/m0/s1
InChIKeyLKZIEAUIOCGXBY-AOIFVJIMSA-N
SMILESC(C(C@@HN)O)C(=O)O
PubChem CID439897

Table 1: Chemical identifiers of (2S)-2-amino-3-hydroxypentanedioic acid

Nomenclature and Synonyms

IUPAC Nomenclature

The systematic IUPAC name for the compound is (2S)-2-amino-3-hydroxypentanedioic acid, which precisely describes its structural arrangement and stereochemistry . This naming convention provides chemists with exact information about the molecular structure.

Common Names and Synonyms

The compound is recognized by several synonyms in scientific literature, reflecting its discovery history and structural characteristics. These include:

  • 3-Hydroxy-L-glutamic acid

  • 3-Hydroxy-L-glutamate

  • Beta-hydroxyglutamate

  • Beta-hydroxyglutamic acid

  • Erythro-L-BHGA

  • Hydroxyglutamic acid

  • Threo-L-BHGA

These alternative names are commonly encountered in biochemical research and pharmaceutical applications, with specific names often reflecting particular stereoisomers or salt forms of the compound.

Biochemical Significance

Metabolic Pathway Involvement

(2S)-2-amino-3-hydroxypentanedioic acid plays significant roles in various biological processes, particularly in the metabolism of amino acids. It participates in critical metabolic pathways that contribute to cellular homeostasis and physiological functions. As a modified form of glutamic acid, it shares some metabolic pathways with this essential amino acid while also exhibiting unique biochemical properties.

Neurotransmitter Activity

One of the most notable aspects of this compound is its involvement in neurotransmitter systems. The compound participates in the synthesis and degradation of neurotransmitters, thereby influencing metabolic homeostasis in neural tissues. Additionally, it functions as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. This activity positions it as a compound of interest in neurological research and potential therapeutic applications for conditions affecting cognitive function.

Structural Relationship to Glutamic Acid

Synthesis Methods

D-Glucose-Based Synthesis

Research has demonstrated effective methods for synthesizing β-hydroxy derivatives of L-glutamic acid, including (2S)-2-amino-3-hydroxypentanedioic acid, using D-glucose as a starting material . This approach provides stereochemical control and allows for the creation of derivatives with different orthogonal ester protections (Me/allyl/benzyl). These protected intermediates can be converted to free acids under various reaction conditions, providing flexibility in synthetic applications .

Synthetic Pathway for Hydroxy Glutamic Acid

A detailed synthetic pathway for obtaining β-hydroxy glutamic acid has been documented in scientific literature. This typically involves:

  • Deprotection of an acetonide group using aqueous trifluoroacetic acid (TFA)

  • Cleavage of the resultant hemiacetal with NaIO₄

  • Pinnick oxidation to yield a glutamic acid derivative containing a formylated C-3 hydroxy group

  • Selective de-masking of the formyl group with aqueous saturated NaHCO₃ in THF

This multistep process has been reported to produce the target compound with good yields, typically around 79-89% over the sequence of reactions .

Confirmation of Stereochemistry

The stereochemistry at the α and β-carbon positions can be confirmed by converting the synthesized compounds to known derivatives of β-hydroxy glutamic acid. For instance, a one-pot reduction of azide functionality and debenzylation of ester using 10% Pd/C in MeOH–HCl can afford the fully unmasked β-hydroxy glutamic acid with yields as high as 95% . The spectral and analytical data obtained from these products can then be compared with established standards to verify stereochemical integrity.

Applications in Research and Medicine

Biochemical Research Applications

Due to its unique structure and biological activities, (2S)-2-amino-3-hydroxypentanedioic acid serves as a valuable tool in biochemical research. It can be used to study:

  • Amino acid metabolism pathways

  • Neurotransmitter synthesis and regulation

  • NMDA receptor function and modulation

  • Metabolic homeostasis in neural tissues

Use as a Precursor for Modified Amino Acids

The hydroxy group at the C-3 position provides a reactive site for further chemical modifications, making this compound a useful precursor for synthesizing various modified amino acids with potential biological activities. For example, it can serve as a template for creating C-3 substituted glutamic acid derivatives, such as β-mercapto glutamic acid .

Related Compounds and Comparative Analysis

Structural Analogues

Several compounds share structural similarities with (2S)-2-amino-3-hydroxypentanedioic acid, including:

  • L-glutamic acid (C5H9NO4) - The parent amino acid without the hydroxyl group

  • (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid - A related compound with a different side chain

  • Threo-β-Hydroxy-L-glutamine - A stereoisomer with different biological properties

Comparative Properties

A comparison of key properties between (2S)-2-amino-3-hydroxypentanedioic acid and related compounds reveals important structural and functional relationships as shown in Table 2.

CompoundMolecular FormulaMolecular WeightKey Structural FeaturePrimary Biological Role
(2S)-2-amino-3-hydroxypentanedioic acidC5H9NO5163.13 g/molHydroxyl at C-3NMDA receptor antagonist
L-glutamic acidC5H9NO4147.13 g/molNo hydroxyl groupExcitatory neurotransmitter
2-Aminopentanedioic acidC5H9NO4147.13 g/molStandard glutamic acidProtein building block

Table 2: Comparative analysis of (2S)-2-amino-3-hydroxypentanedioic acid and related compounds

Current Research and Future Perspectives

Ongoing Research

Current research on (2S)-2-amino-3-hydroxypentanedioic acid focuses on:

  • Elucidating its complete role in neurological pathways

  • Developing improved synthetic methods for creating stereochemically pure samples

  • Investigating its potential as a lead compound for drug development

  • Understanding its interactions with various enzymes and receptor systems

Future Research Directions

Future studies could potentially explore:

  • The development of derivatives with enhanced pharmacological properties

  • Its role in specific neurological disorders

  • Improved targeted delivery methods for potential therapeutic applications

  • Its potential synergistic effects with established therapeutic agents

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163.1283 g/mol